molecular formula C14H14O2S B12996310 4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B12996310
M. Wt: 246.33 g/mol
InChI Key: QBAWMCCLSQWSJS-UHFFFAOYSA-N
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Description

4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dimethylphenol with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or kinase inhibitors .

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(3,4-dimethylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O2S/c1-10-3-4-13(5-11(10)2)16-8-12-6-14(7-15)17-9-12/h3-7,9H,8H2,1-2H3

InChI Key

QBAWMCCLSQWSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CSC(=C2)C=O)C

Origin of Product

United States

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